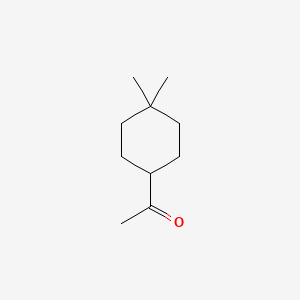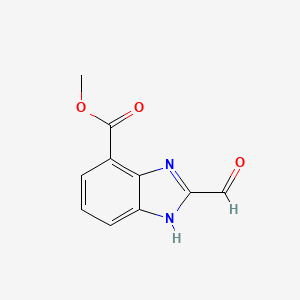![molecular formula C11H14N2O3 B8675063 methyl 3-[(3-aminobenzoyl)amino]propanoate](/img/structure/B8675063.png)
methyl 3-[(3-aminobenzoyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-[(3-aminobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-aminobenzoyl)amino]propanoate typically involves the reaction of 3-aminobenzoic acid with methyl 3-bromopropionate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
methyl 3-[(3-aminobenzoyl)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
科学的研究の応用
methyl 3-[(3-aminobenzoyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-[(3-aminobenzoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with cellular targets.
類似化合物との比較
Similar Compounds
Ethyl 3-(3-aminobenzamido)propionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(4-aminobenzamido)propionate: Similar structure but with the amino group in the para position instead of the meta position.
Uniqueness
methyl 3-[(3-aminobenzoyl)amino]propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The meta-substitution of the amino group can lead to different binding affinities and selectivities compared to para-substituted analogs.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
methyl 3-[(3-aminobenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)5-6-13-11(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3,(H,13,15) |
InChIキー |
TVIXZLZZBKFVFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNC(=O)C1=CC(=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)







